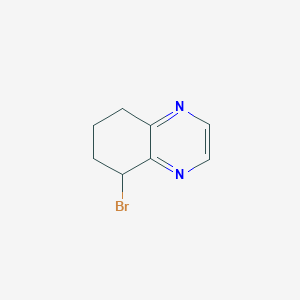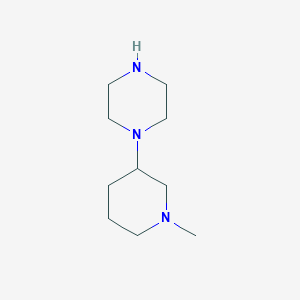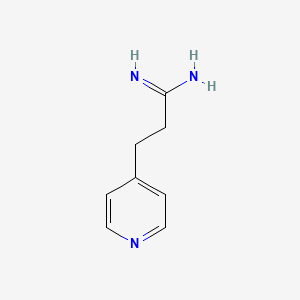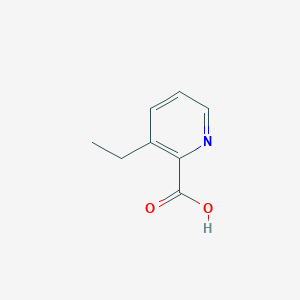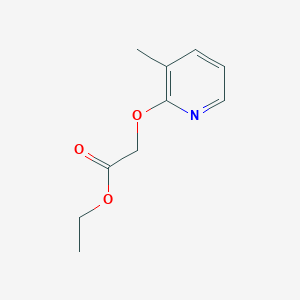
Bisulfite ionophore
Übersicht
Beschreibung
Bisulfite Ionophore is a chromoionophore used for the selective detection of bisulfite ions . It changes color from pink to orange in the presence of bisulfite . The empirical formula of this compound is C29H42N4O3 .
Molecular Structure Analysis
This compound, like other ionophores, contains a hydrophilic center and a hydrophobic portion that interacts with the membrane . The hydrophilic center binds ions, forming an ionophore-ion complex .Chemical Reactions Analysis
This compound is involved in the detection of bisulfite ions. It changes color from pink to orange in the presence of bisulfite, indicating the formation of aldehyde sulfoxylate .Wissenschaftliche Forschungsanwendungen
Degradation of Organic Dyes
Bisulfite activated by iron manganese oxides has been applied in the degradation of organic dyes, showcasing its utility in wastewater treatment. A study by Zhang et al. (2020) developed Fe/Mn bimetallic catalysts to activate bisulfite, achieving high degradation efficiency over a wide pH range, indicating bisulfite's role in environmental remediation processes (Zhang et al., 2020).
DNA Methylation Analysis
Bisulfite sequencing, a cornerstone for detecting DNA methylation, uses bisulfite treatment to distinguish between methylated and unmethylated cytosines. Warnecke et al. (2002) discussed the experimental artifacts associated with bisulfite sequencing and provided strategies for eliminating these errors, highlighting its critical role in epigenetics research (Warnecke et al., 2002).
Ionophore-Based Membrane Electrodes
Research on ionophore-based polymeric membrane electrodes, including those responsive to bisulfite, has led to advancements in analytical chemistry. Bakker and Meyerhoff (2000) reviewed non-classical concepts and applications of such electrodes, demonstrating their importance in the industry and clinical laboratory instrumentation (Bakker & Meyerhoff, 2000).
Fluorescent Probes for Bisulfite Detection
Novel coumarin-based fluorescent probes have been developed for selective detection of bisulfite anions in water, as discussed by Chen et al. (2010). These probes enhance fluorescent intensity upon bisulfite addition, illustrating the use of bisulfite ionophores in the development of chemical sensors (Chen et al., 2010).
Vasorelaxant Effects and Medical Research
Meng et al. (2012) explored the biological role of bisulfite on vascular contractility, demonstrating its potential as a sulfur dioxide (SO2) donor. This research has implications for understanding the physiological and pathophysiological roles of bisulfite and sulfur dioxide in the vascular system (Meng et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N4O3/c1-3-5-7-9-11-13-21-32(22-14-12-10-8-6-4-2)27-18-16-26(17-19-27)30-31-28-20-15-25(24-34)23-29(28)33(35)36/h15-20,23-24H,3-14,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBXXSMKFPJVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585040 | |
| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497151-94-7 | |
| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



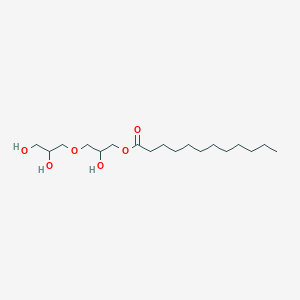

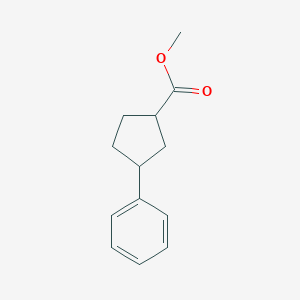
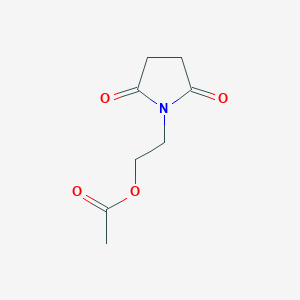
![N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine](/img/structure/B1628452.png)
